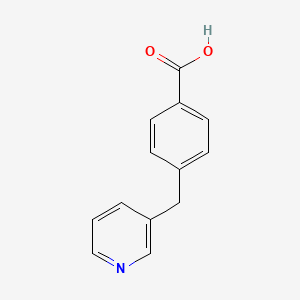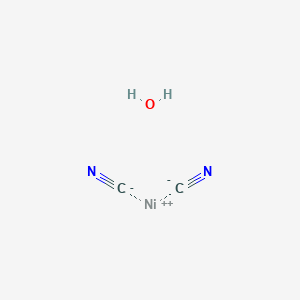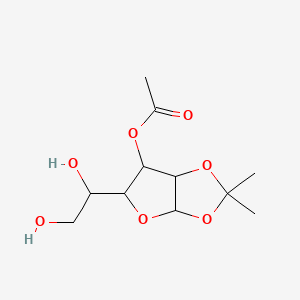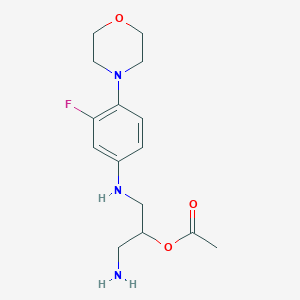
N-Desacetyl-N,O-descarbonylO-AcetylLinezolid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desacetyl-N,O-descarbonylO-AcetylLinezolid: is a derivative of Linezolid, an oxazolidinone antimicrobial agent. This compound is primarily recognized as an impurity of Linezolid, which is known for its ability to inhibit bacterial mRNA translation . The molecular formula of this compound is C15H22FN3O3, and it has a molecular weight of 311.35 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid involves several steps:
Preparation of Linezolid: The initial step is the synthesis of Linezolid, which can be achieved through established procedures.
Removal of Acetamide Group: The acetamide group is hydrolyzed using an acid or a base, such as hydrochloric acid (HCl), to form the desacetyl derivative.
Removal of Carbonyl Group: The final step involves the reduction of the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is closely related to that of Linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparación Con Compuestos Similares
Desacetyl-N,O-descarbonyl Linezolid: This compound is another impurity of Linezolid and shares similar structural features.
Linezolid: The parent compound, known for its antimicrobial properties.
Uniqueness: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is unique in its specific structural modifications, which include the removal of the acetamide and carbonyl groups. These modifications can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H22FN3O3 |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
[1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3 |
Clave InChI |
LHSLQFLZJIWZTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
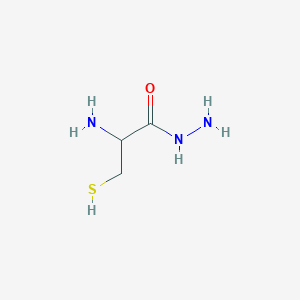
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)

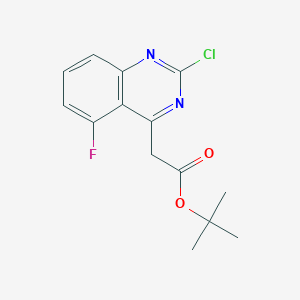

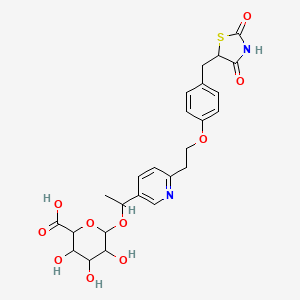
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
